molecular formula C25H25N3O6 B12127117 4-methoxy-N-(5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

4-methoxy-N-(5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Cat. No.: B12127117
M. Wt: 463.5 g/mol
InChI Key: WEXGLEHPMUUUCT-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a long name. Let’s break it down:
    • The core structure is a quinazolinone , which consists of a quinazoline ring fused to a benzene ring.
    • The compound has a benzamide functional group attached to the quinazolinone.
    • The substituents include a methoxy group (CH₃O) and a trimethoxyphenyl group (C₆H₃(OC₃H₅)₃).
  • Overall, it’s a heterocyclic compound with potential biological activity.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating novel synthetic methods and reactivity.

      Biology: Studying its potential as a bioactive compound (e.g., anticancer, antimicrobial).

      Medicine: Exploring its pharmacological properties and potential drug development.

      Industry: Assessing its use in materials science or as a chemical intermediate.

  • Mechanism of Action

      Targets: It may interact with specific receptors or enzymes.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of quinazolinone, benzamide, and trimethoxyphenyl groups sets it apart.

      Similar Compounds: Other quinazolinones, benzamides, and related heterocycles.

    Properties

    Molecular Formula

    C25H25N3O6

    Molecular Weight

    463.5 g/mol

    IUPAC Name

    4-methoxy-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide

    InChI

    InChI=1S/C25H25N3O6/c1-31-17-7-5-14(6-8-17)24(30)28-25-26-13-18-19(27-25)9-15(10-20(18)29)16-11-21(32-2)23(34-4)22(12-16)33-3/h5-8,11-13,15H,9-10H2,1-4H3,(H,26,27,28,30)

    InChI Key

    WEXGLEHPMUUUCT-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC

    Origin of Product

    United States

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